molecular formula C21H16F2N2O4S B2701285 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide CAS No. 921919-95-1

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide

Cat. No. B2701285
CAS RN: 921919-95-1
M. Wt: 430.43
InChI Key: TWEQAJNGFHCPCO-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H16F2N2O4S and its molecular weight is 430.43. The purity is usually 95%.
BenchChem offers high-quality N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study explored the role of a novel class of [1,4]oxazepine-based primary sulfonamides, which exhibited strong inhibition of therapeutically relevant human carbonic anhydrases. The primary sulfonamide functionality is crucial for enabling [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group in carbonic anhydrase inhibitors (A. Sapegin et al., 2018).

Synthetic Chemistry

Another research focused on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. This process used a readily available diaryl prolinol L4 as the chiral ligand and Me2Zn as the zinc source under an air atmosphere (L. D. Munck et al., 2017).

Molecular Docking and Biological Screening

Research on the design, synthesis, and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents. This study emphasizes the utility of sulfonamides in developing potential therapeutic agents (Shimaa M. Abd El-Gilil, 2019).

Advanced Intermediates for Heterocycles Synthesis

A study described the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines, serving as advanced intermediates towards the synthesis of nitrogenous heterocycles. This highlights the compound's role in facilitating the construction of complex molecular structures (K. Kisseljova et al., 2014).

Antitumor Activity

Investigations into N‐[6‐indazolyl]arylsulfonamides and N‐[alkoxy‐6‐indazolyl]arylsulfonamides demonstrated significant antiproliferative and apoptotic activities against human tumor cell lines, suggesting potential therapeutic applications for cancer treatment (N. Abbassi et al., 2014).

properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4S/c1-2-25-17-5-3-4-6-19(17)29-18-10-8-14(12-15(18)21(25)26)24-30(27,28)20-11-13(22)7-9-16(20)23/h3-12,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEQAJNGFHCPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide

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